molecular formula C14H9BrFN3OS2 B2787251 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea CAS No. 1251562-20-5

1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea

Cat. No.: B2787251
CAS No.: 1251562-20-5
M. Wt: 398.27
InChI Key: XTIWTPVAVJMNHR-UHFFFAOYSA-N
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Description

1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea is a complex organic compound characterized by its bromothiophene and fluorophenyl groups attached to a thiazolylurea core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea typically involves multiple steps, starting with the preparation of the thiazolylurea core. One common approach is the reaction of 5-bromothiophene-2-carboxylic acid with 2-fluorophenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized for efficiency and yield, ensuring the production of high-purity material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea can undergo several types of chemical reactions, including:

  • Oxidation: The bromothiophene group can be oxidized to form various oxidized derivatives.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in different structural isomers.

  • Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Bromothiophene derivatives with increased oxidation states.

  • Reduction Products: Derivatives lacking the bromine atom.

  • Substitution Products: Compounds with modified fluorophenyl groups.

Scientific Research Applications

1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea has several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

  • 4-(5-Bromothiophen-2-yl)pyridine

  • 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole

  • 2-[(4-Bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole

Uniqueness: 1-(4-(5-Bromothiophen-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea stands out due to its unique combination of bromothiophene and fluorophenyl groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFN3OS2/c15-12-6-5-11(22-12)10-7-21-14(18-10)19-13(20)17-9-4-2-1-3-8(9)16/h1-7H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIWTPVAVJMNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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